Enzyme Inhibition Profile: HMG-CoA Reductase Activity for 2-(3-Methylphenyl)butanedioic acid
2-(3-Methylphenyl)butanedioic acid (CAS 1195656-70-2) demonstrates measurable, albeit weak, inhibition of porcine HMG-CoA reductase. This provides a baseline activity for this specific substitution pattern. In contrast, other 2-substituted butanedioic acids in the literature have shown potent inhibition of ATP-citrate lyase, highlighting how the choice of target and assay can drastically alter the perceived activity of this chemical class. Direct, quantitative comparisons of HMG-CoA reductase inhibition for positional isomers are not available in the current literature [1].
| Evidence Dimension | Inhibition of pig liver microsomes HMG-CoA reductase |
|---|---|
| Target Compound Data | IC50 = 26,600 nM (26.6 μM) |
| Comparator Or Baseline | No direct comparator data found for HMG-CoA reductase inhibition by other 2-substituted butanedioic acids. |
| Quantified Difference | Not calculable without a comparator. |
| Conditions | Pig liver microsomes HMG-CoA reductase incubated for 5 mins with HMG-CoA and NADPH, measured by colorimetric method. |
Why This Matters
Provides a unique, albeit weak, activity benchmark for this specific compound against a key metabolic enzyme, which is essential for SAR studies and target selectivity profiling.
- [1] BindingDB. BDBM50104756 (CHEMBL3594144): Inhibition of pig liver microsomes HMG-CoA reductase. Accessed via BindingDB. View Source
